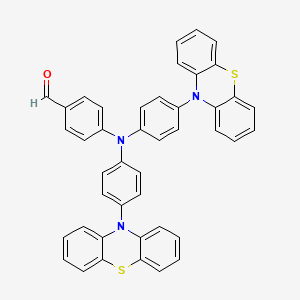
4-(Bis(4-(10H-phenothiazin-10-yl)phenyl)amino)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bis(4-(10H-phenothiazin-10-yl)phenyl)amino)benzaldehyde is an organic compound known for its complex structure and significant applications in various fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bis(4-(10H-phenothiazin-10-yl)phenyl)amino)benzaldehyde typically involves organic synthesis routes. One common method includes the reaction of 4-(10H-phenothiazin-10-yl)benzaldehyde with appropriate reagents under controlled conditions. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar organic routes but with enhanced efficiency and scalability. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Bis(4-(10H-phenothiazin-10-yl)phenyl)amino)benzaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form different derivatives with altered chemical properties.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .
Applications De Recherche Scientifique
4-(Bis(4-(10H-phenothiazin-10-yl)phenyl)amino)benzaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-(Bis(4-(10H-phenothiazin-10-yl)phenyl)amino)benzaldehyde involves its interaction with specific molecular targets and pathways. The phenothiazine moieties play a crucial role in its activity, potentially interacting with enzymes, receptors, or other biomolecules to exert its effects. The exact pathways and targets may vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(10H-Phenothiazin-10-yl)benzaldehyde: A related compound with similar structural features but different functional groups.
4-(Bis(4-(10H-phenoxazin-10-yl)phenyl)amino)benzaldehyde: Another similar compound with phenoxazine moieties instead of phenothiazine.
Uniqueness
4-(Bis(4-(10H-phenothiazin-10-yl)phenyl)amino)benzaldehyde is unique due to its specific combination of phenothiazine moieties and benzaldehyde functional group.
Propriétés
Formule moléculaire |
C43H29N3OS2 |
|---|---|
Poids moléculaire |
667.8 g/mol |
Nom IUPAC |
4-(4-phenothiazin-10-yl-N-(4-phenothiazin-10-ylphenyl)anilino)benzaldehyde |
InChI |
InChI=1S/C43H29N3OS2/c47-29-30-17-19-31(20-18-30)44(32-21-25-34(26-22-32)45-36-9-1-5-13-40(36)48-41-14-6-2-10-37(41)45)33-23-27-35(28-24-33)46-38-11-3-7-15-42(38)49-43-16-8-4-12-39(43)46/h1-29H |
Clé InChI |
FABIUYOXGATIIC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C4=CC=C(C=C4)N(C5=CC=C(C=C5)C=O)C6=CC=C(C=C6)N7C8=CC=CC=C8SC9=CC=CC=C97 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















